EGFR Inhibition Potency and ErbB2 Selectivity: AG 555 vs. AG 1478
AG 555 exhibits EGFR inhibition with an IC₅₀ of 0.7 µM, while maintaining 50-fold selectivity over ErbB2 (IC₅₀ = 35 µM) and >140-fold selectivity over insulin receptor kinase [1]. In direct contrast, the comparator AG 1478 is a more potent EGFR inhibitor with an IC₅₀ of 3 nM but lacks comparable selectivity data against these off-target kinases . For applications requiring moderate EGFR potency with defined selectivity window, AG 555 provides a distinct pharmacological profile.
| Evidence Dimension | EGFR inhibition potency and ErbB2 selectivity |
|---|---|
| Target Compound Data | EGFR IC₅₀ = 0.7 µM; ErbB2 IC₅₀ = 35 µM |
| Comparator Or Baseline | AG 1478: EGFR IC₅₀ = 3 nM; ErbB2 selectivity not quantified |
| Quantified Difference | AG 1478 is ~233× more potent against EGFR but lacks defined ErbB2 selectivity |
| Conditions | Cell-free kinase assay |
Why This Matters
Procurement decisions for EGFR inhibitor studies must consider the balance between potency and defined kinase selectivity profile.
- [1] Gazit, A., Yaish, P., Gilon, C., & Levitzki, A. (1991). Tyrphostins. 2. Heterocyclic and α-substituted benzylidenemalononitrile tyrphostins as potent inhibitors of EGF receptor and ErbB2/neu tyrosine kinases. Journal of Medicinal Chemistry, 34(6), 1896-1907. View Source
